molecular formula C3H4ClF3O B1584023 2-Chloro-1,1,2-trifluoroethyl methyl ether CAS No. 425-87-6

2-Chloro-1,1,2-trifluoroethyl methyl ether

Cat. No. B1584023
CAS RN: 425-87-6
M. Wt: 148.51 g/mol
InChI Key: KKXBMWAROXAWSZ-UHFFFAOYSA-N
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Description

2-Chloro-1,1,2-trifluoroethyl methyl ether, also known as 2-chloro-1,1,2-trifluoro-1-methoxyethane, is a compound with the CAS Number: 425-87-6 . It has a molecular weight of 148.51 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-1,1,2-trifluoro-1-methoxyethane . The InChI code for this compound is 1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of -92°C and a melting point of 66°C . It has a density of 1.36 . The flash point is between 69-71.5°C .

Scientific Research Applications

Atmospheric and Environmental Impacts

2-Chloro-1,1,2-trifluoroethyl methyl ether (CH3OCF2CHFCl) has been studied for its atmospheric implications, particularly in relation to its reaction with Cl atoms, atmospheric lifetimes, ozone depletion potential (ODP), and global warming potential (GWP). The research indicates that the atmospheric loss of this compound is primarily determined by OH-initiated oxidation, highlighting its environmental impact (Dalmasso et al., 2006).

Chemical Synthesis and Conversion

The compound has been utilized in chemical synthesis processes. For example, its conversion to methyl chlorofluoroacetate has been achieved through defluorination reactions, showcasing its role in the synthesis of more complex chemical compounds (Yang et al., 2004). Additionally, it has been used in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, demonstrating its utility in the production of specialized organic compounds (Wen Zi-qiang, 2007).

Photoreactivity and Environmental Degradation

Another study on the chlorination atom-initiated photooxidations of homologous methyl perfluoroalkyl ethers, including CH3OCF2CHFCl, provides insights into the environmental removal processes and degradation mechanisms of these compounds in the troposphere. This research is crucial for understanding the environmental fate of such chemicals (Nohara et al., 2001).

Safety and Hazards

The compound is classified under the GHS06 pictogram . The signal word for this compound is "Danger" . The hazard statements associated with this compound are H311, H315, H319, and H335 . The precautionary statements are P280, P261, and P271 .

properties

IUPAC Name

2-chloro-1,1,2-trifluoro-1-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O/c1-8-3(6,7)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXBMWAROXAWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962534
Record name 2-Chloro-1,1,2-trifluoro-1-methoxyethane
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Molecular Weight

148.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

425-87-6
Record name 2-Chloro-1,1,2-trifluoro-1-methoxyethane
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Record name 2-Chloro-1,1,2-trifluoroethyl methyl ether
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Record name 2-Chloro-1,1,2-trifluoro-1-methoxyethane
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Record name 2-chloro-1,1,2-trifluoro-1-methoxyethane
Source European Chemicals Agency (ECHA)
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Record name 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Chloro-1,1,2-trifluoroethyl methyl ether in silica nanowire fabrication?

A1: this compound serves as a precursor for silica deposition in the fabrication of silica nanowires within narrow-bore fused silica tubing [, ]. The compound decomposes at elevated temperatures and pressures, contributing to a silica-hydrogen fluoride chemical process that rearranges the silica material, ultimately forming the nanowires on the tubing's inner surface [].

Q2: What are the potential advantages of using this compound for this application compared to other methods?

A2: While the abstracts don't directly compare this compound to other methods, they highlight its ability to create nanowires with specific dimensions (d = 10–100 nm, l = 5–500 nm) directly on the inner surface of the tubing []. This in-situ fabrication method, if more efficient or cost-effective than alternatives, could be advantageous. Further research is needed to compare this method to other nanowire fabrication techniques and assess aspects like cost-effectiveness, scalability, and the ability to fine-tune nanowire properties.

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